molecular formula C11H11NO2 B15370811 3-Ethynyl-5-methoxy-N-methylbenzamide

3-Ethynyl-5-methoxy-N-methylbenzamide

Cat. No.: B15370811
M. Wt: 189.21 g/mol
InChI Key: PXZZXYGUJCQSIA-UHFFFAOYSA-N
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Description

3-Ethynyl-5-methoxy-N-methylbenzamide (C₁₁H₁₁NO₂, MW 189.22, CAS 2211082-90-3) is a substituted benzamide derivative characterized by an ethynyl (-C≡CH) group at the 3-position, a methoxy (-OCH₃) group at the 5-position, and an N-methyl amide moiety . This compound’s structural uniqueness lies in its combination of electron-donating (methoxy) and reactive (ethynyl) groups, which may confer distinct physicochemical and reactivity profiles. Potential applications include use as a synthetic intermediate in medicinal chemistry, particularly in click chemistry or targeted drug conjugates due to the ethynyl group’s ability to participate in cycloaddition reactions.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-ethynyl-5-methoxy-N-methylbenzamide

InChI

InChI=1S/C11H11NO2/c1-4-8-5-9(11(13)12-2)7-10(6-8)14-3/h1,5-7H,2-3H3,(H,12,13)

InChI Key

PXZZXYGUJCQSIA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)C#C)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 3-Ethynyl-5-methoxy-N-methylbenzamide and selected analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Significance References
3-Ethynyl-5-methoxy-N-methylbenzamide C₁₁H₁₁NO₂ 189.22 3-ethynyl, 5-methoxy, N-methylamide Medicinal chemistry intermediates, conjugation
5-Methyl-2-(oxetan-3-yloxy)benzonitrile C₁₁H₁₁NO₂ 189.22 2-oxetane, 5-methyl, cyano (-CN) Unspecified (structural isomer)
N-(3-Ethynylphenyl)-2-hydroxy-5-methylbenzamide C₁₆H₁₃NO₂ 251.28 3-ethynyl, 2-hydroxy, 5-methyl Unreported (structural analog)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 3-methyl, N-(2-hydroxy-tert-butyl) Metal-catalyzed C–H functionalization
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide C₂₂H₁₈N₄O₂ 370.41 Benzimidazole, hydrazide, benzylidene Antimicrobial/anticancer research
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) C₁₆H₁₅Cl₂NO₃ 340.20 2,3-dichlorophenyl, ethoxymethoxy Herbicide (pesticide)

Key Comparative Insights

Functional Group Influence on Reactivity :

  • The ethynyl group in 3-Ethynyl-5-methoxy-N-methylbenzamide enables participation in click chemistry (e.g., azide-alkyne cycloaddition), a feature absent in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which instead has an N,O-bidentate directing group for metal catalysis .
  • Methoxy vs. Hydroxy Groups : The methoxy group in the target compound enhances electron density on the aromatic ring compared to hydroxy-containing analogs (e.g., N-(3-ethynylphenyl)-2-hydroxy-5-methylbenzamide), which may form hydrogen bonds but are more prone to oxidation .

Biological and Industrial Applications: Pharmaceutical Potential: Unlike etobenzanid (a pesticide with dichlorophenyl and ethoxymethoxy groups), the target compound lacks halogen substituents, making it more suitable for drug development . Benzimidazole Derivatives: Compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide exhibit antimicrobial activity due to the benzimidazole core, whereas the ethynyl group in the target compound may facilitate bioconjugation in targeted therapies .

Synthetic Methodologies: The target compound’s synthesis likely involves amidation of 3-ethynyl-5-methoxybenzoic acid with methylamine, analogous to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol) . In contrast, benzimidazole-containing analogs require multi-step syntheses involving cyclization with Na₂S₂O₅ and hydrazine hydrate .

Research Findings and Implications

  • Thermodynamic Stability: The methoxy group in 3-Ethynyl-5-methoxy-N-methylbenzamide may improve stability compared to hydroxy analogs, as seen in the absence of hydrogen-bonding networks in its crystal structure (unlike N-{3-[Bis(2-hydroxyethyl)amino]...} derivatives, which form intermolecular hydrogen bonds) .
  • Safety Profile: While safety data for the target compound are unavailable, structurally related benzamides (e.g., 3-Amino-N-benzyl-5-methylbenzamide) are classified as low hazard, suggesting similar handling precautions .

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